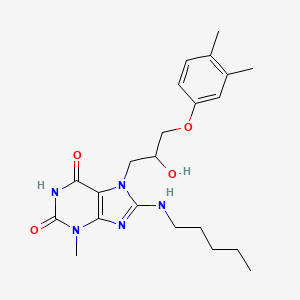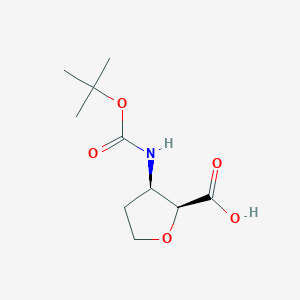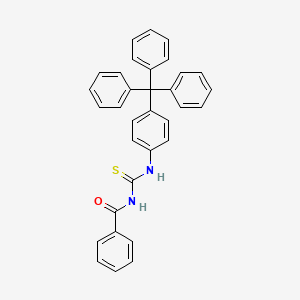
N-benzoyl-N'-(4-tritylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzoyl-N’-(4-tritylphenyl)thiourea is a chemical compound with the molecular formula C33H26N2OS and a molecular weight of 498.64 g/mol . This compound belongs to the class of thioureas, which are known for their diverse biological and chemical properties.
Mechanism of Action
Target of Action
N-Benzoyl-N’-(4-Tritylphenyl)Thiourea is a type of thiourea derivative. Thiourea derivatives have been found to exhibit significant antibacterial activity . Therefore, the primary targets of N-Benzoyl-N’-(4-Tritylphenyl)Thiourea are likely to be bacterial cells.
Mode of Action
These compounds typically interact with their targets by inhibiting key enzymes or disrupting essential biochemical processes within the bacterial cells .
Biochemical Pathways
Given its antibacterial activity, it is likely that this compound interferes with pathways essential for bacterial growth and survival .
Result of Action
The result of the action of N-Benzoyl-N’-(4-Tritylphenyl)Thiourea is the inhibition of bacterial growth due to its antibacterial activity . This is likely achieved through the disruption of essential biochemical processes within the bacterial cells.
Preparation Methods
The synthesis of N-benzoyl-N’-(4-tritylphenyl)thiourea typically involves the reaction of benzoyl chloride with 4-tritylaniline in the presence of ammonium thiocyanate. The reaction is carried out in acetone under reflux conditions . The general reaction scheme is as follows:
Reactants: Benzoyl chloride, 4-tritylaniline, ammonium thiocyanate.
Solvent: Acetone.
Conditions: Reflux.
The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amine to form the desired thiourea derivative .
Chemical Reactions Analysis
N-benzoyl-N’-(4-tritylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the thiourea group can lead to the formation of corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Scientific Research Applications
N-benzoyl-N’-(4-tritylphenyl)thiourea has several applications in scientific research:
Comparison with Similar Compounds
N-benzoyl-N’-(4-tritylphenyl)thiourea can be compared with other thiourea derivatives, such as:
N-benzoyl-N’-(4-methylphenyl)thiourea: Similar structure but with a methyl group instead of a trityl group.
N-benzoyl-N’-(4-chlorophenyl)thiourea: Contains a chlorine atom instead of a trityl group.
N-benzoyl-N’-(4-nitrophenyl)thiourea: Contains a nitro group instead of a trityl group.
The uniqueness of N-benzoyl-N’-(4-tritylphenyl)thiourea lies in its trityl group, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
N-[(4-tritylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26N2OS/c36-31(25-13-5-1-6-14-25)35-32(37)34-30-23-21-29(22-24-30)33(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H,(H2,34,35,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHOFYPQGBYKJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
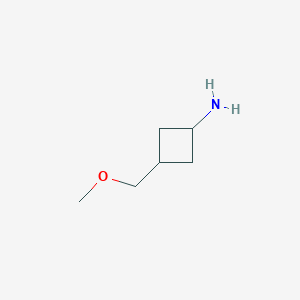

![9-isobutyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912053.png)
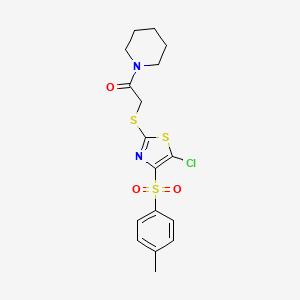
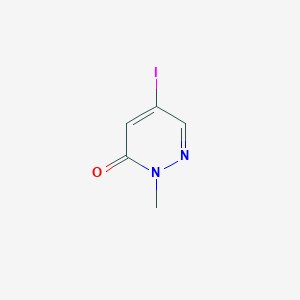
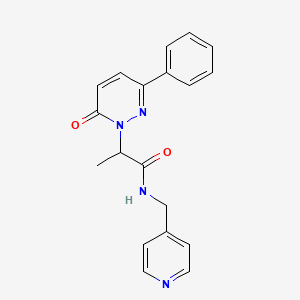
![2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2912061.png)
![2-fluoro-N-{[4-(2-methoxyphenyl)-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2912062.png)
![3-(4-Chlorophenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2912064.png)
![6-[Methyl(phenylmethoxycarbonyl)amino]pyridine-2-carboxylic acid](/img/structure/B2912065.png)
![2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2912066.png)
![2-{[1-(prop-2-enoyl)-1,2,3,4-tetrahydroquinolin-5-yl]oxy}acetamide](/img/structure/B2912068.png)
